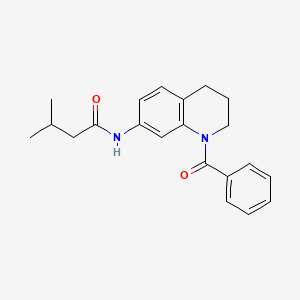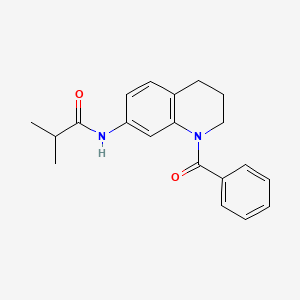![molecular formula C16H20N4O3 B6566354 N-(3-methylbutyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide CAS No. 946349-97-9](/img/structure/B6566354.png)
N-(3-methylbutyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylbutyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide, referred to as NMB-Phthalazin, is an organic compound with a wide range of applications in scientific research. It is a derivative of phthalazine, a heterocyclic aromatic compound, and is composed of a substituted ethanediamide moiety. NMB-Phthalazin has been used in various scientific fields due to its unique properties, such as its high solubility in water and its ability to act as a chelating agent.
科学的研究の応用
NMB-Phthalazin has a wide range of applications in scientific research. It has been used as a chelating agent in the synthesis of metal complexes, as a ligand for catalytic reactions, and as a reagent for the determination of metal ions in solution. Additionally, it has been used in the synthesis of organic compounds, such as dyes and pharmaceuticals. Furthermore, it has been used as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of peptides, proteins, and other bioactive molecules.
作用機序
NMB-Phthalazin acts as a chelating agent, meaning it can form strong bonds with metal ions. This is because the compound contains two nitrogen atoms, which are electron-rich and can form coordinate covalent bonds with metal ions. The nitrogen atoms are also able to form hydrogen bonds with the metal ions, which further increases the strength of the bond.
Biochemical and Physiological Effects
NMB-Phthalazin has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including E. coli, S. aureus, and P. aeruginosa. Additionally, it has been found to inhibit the growth of certain fungi, including C. albicans and A. niger. Furthermore, it has been shown to possess antioxidant activity, and to possess anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
NMB-Phthalazin has several advantages for use in laboratory experiments. It has a high solubility in water, which makes it easy to work with. Additionally, it can be used as a chelating agent, which allows for the synthesis of metal complexes and other organic compounds. Furthermore, it can be used as a reagent for the determination of metal ions in solution. However, it also has some limitations for use in laboratory experiments. It is not very stable, and its reactivity can vary depending on the pH of the solution. Additionally, it can be toxic to humans and should be handled with caution.
将来の方向性
NMB-Phthalazin has several potential future directions. It could be used as a chelating agent in the synthesis of more complex metal complexes. Additionally, it could be used as a reagent for the synthesis of peptides and proteins. Furthermore, its potential anti-inflammatory and anti-cancer properties could be further explored, and it could be used as a potential therapeutic agent. Finally, it could be used as a catalyst in the synthesis of polymers and other organic compounds.
合成法
NMB-Phthalazin can be synthesized by a variety of methods, including the condensation of 4-oxo-3,4-dihydrophthalazin-1-ylmethyl chloride and N-(3-methylbutyl)ethanediamine in the presence of an acid catalyst. This reaction occurs in a two-step process, in which the first step involves the condensation of the two reagents to form the desired product, and the second step involves the hydrolysis of the intermediate product to yield the final product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and can be performed at temperatures ranging from 0-110°C.
特性
IUPAC Name |
N-(3-methylbutyl)-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-10(2)7-8-17-15(22)16(23)18-9-13-11-5-3-4-6-12(11)14(21)20-19-13/h3-6,10H,7-9H2,1-2H3,(H,17,22)(H,18,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVXKMDVRRCWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCC1=NNC(=O)C2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-isopentyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6566282.png)
![3-{4-[4-(2-fluorophenyl)piperazin-1-yl]-2,2-dimethyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6566286.png)
![4-tert-butyl-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B6566291.png)
![N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}-2-methylpropanamide](/img/structure/B6566304.png)
![N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide](/img/structure/B6566305.png)
![4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[(4-fluorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B6566308.png)



![3-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide](/img/structure/B6566339.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B6566347.png)
![methyl 3-{[(3-methylbutyl)carbamoyl]methyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6566370.png)
![7-(4-methoxyphenyl)-3-[(3-methylbutyl)sulfanyl]-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B6566380.png)
![2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(3-methylbutyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6566384.png)